tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound that belongs to the class of triazolopyrazines
Preparation Methods
The synthesis of tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system.
Introduction of the bromine atom: Bromination is achieved using reagents such as N-bromosuccinimide (NBS) under specific reaction conditions.
Attachment of the dimethylsilyloxy group: This step involves the protection of the hydroxy group using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS), tert-butyl(dimethyl)silyl chloride, and various nucleophiles .
Scientific Research Applications
tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the dimethylsilyloxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
These compounds share structural similarities, such as the presence of tert-butyl and dimethylsilyloxy groups, but differ in their core structures and specific applications.
Properties
Molecular Formula |
C17H31BrN4O3Si |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C17H31BrN4O3Si/c1-16(2,3)13(25-26(7)8)11-10-22-12(14(18)19-20-22)9-21(11)15(23)24-17(4,5)6/h11,13,26H,9-10H2,1-8H3 |
InChI Key |
BLVDJYNYIZJPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1CN2C(=C(N=N2)Br)CN1C(=O)OC(C)(C)C)O[SiH](C)C |
Origin of Product |
United States |
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